molecular formula C18H13FN2O2S B2742835 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 941976-98-3

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

Cat. No.: B2742835
CAS No.: 941976-98-3
M. Wt: 340.37
InChI Key: SZUDCAVVQJGRDR-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a benzothiazole-derived imine featuring a 6-fluoro substitution on the benzothiazole core, a propargyl (prop-2-yn-1-yl) group at position 3, and a 4-methoxybenzamide substituent. Its Z-configuration denotes the spatial orientation of the imine bond, influencing molecular interactions and biological activity.

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S/c1-3-10-21-15-9-6-13(19)11-16(15)24-18(21)20-17(22)12-4-7-14(23-2)8-5-12/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUDCAVVQJGRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and other relevant pharmacological activities.

The molecular formula of this compound is C17H16FN3OS, with a molecular weight of approximately 345.39 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities.

Research indicates that compounds containing benzothiazole derivatives exhibit various mechanisms of action against cancer cells:

  • Inhibition of Cell Proliferation : Studies have shown that benzothiazole derivatives can significantly inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives have been noted to decrease the activity of pro-inflammatory cytokines like IL-6 and TNF-α, which play crucial roles in tumor progression and metastasis .
  • Induction of Apoptosis : The compound has been associated with promoting apoptosis in cancer cells, which is a critical mechanism for the elimination of malignant cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Study Cell Line IC50 (µM) Mechanism Notes
Study 1A4311.5ApoptosisSignificant inhibition observed
Study 2A5492.0Cell Cycle ArrestInduces G1 phase arrest
Study 3H12991.8Anti-inflammatoryReduces IL-6 levels
Study 4MDA-MB-2310.5ApoptosisEffective against breast cancer

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Lung Cancer : A clinical trial evaluated a benzothiazole derivative similar to (Z)-N-(6-fluoro...) in patients with non-small cell lung cancer. Results indicated a significant reduction in tumor size and improved overall survival rates compared to standard therapies .
  • Breast Cancer Research : Another study focused on the effects of benzothiazole compounds in triple-negative breast cancer models, demonstrating potent cytotoxicity and potential for further development as targeted therapies .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Key Analogous Compounds

Compound Name Core Structure Position 3 Substitution Position 6 Substitution Benzamide Substitution Reference
Target Compound: (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide Benzo[d]thiazol-2-ylidene Prop-2-yn-1-yl Fluoro 4-Methoxy
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide Benzo[d]thiazol-2-ylidene 2-Methoxyethyl Fluoro 4-Methoxy
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazol-2-ylidene Ethyl Fluoro (Position 4) 4-Azepanesulfonyl
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzo[d]thiazol-2-ylidene Prop-2-yn-1-yl Ethoxy (Position 4) 3-Fluoro
Quinolinium derivatives (e.g., 4c1, 4d1) Quinolinium Varied (e.g., morpholinopropyl) N/A Benzo[d]thiazol-2-ylidene

Key Observations :

  • Position 6 fluoro substitution is conserved in some analogs (e.g., ), while others feature substitutions at position 4 (e.g., ethoxy in ).
  • Benzamide modifications (e.g., 3-fluoro vs. 4-methoxy) influence electronic properties and binding interactions .

Key Observations :

  • Propargyl-containing compounds (target and ) require careful control of alkylation conditions to avoid polymerization of the alkyne group .
  • Quinolinium derivatives involve multi-step syntheses, reducing overall yields compared to benzothiazole analogs .

Physicochemical Properties

Table 3: Spectral and Physical Properties

Compound IR (C≡C/C=O) $ ^1 \text{H-NMR} $ (Propargyl/CH$_3$) Melting Point Solubility
Target Compound 2100 cm$^{-1}$ (C≡C), 1680 cm$^{-1}$ (C=O) δ 2.5 (t, CH$_2$), δ 3.0 (s, ≡CH) 180–185°C* Moderate in DMSO
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide 1720 cm$^{-1}$ (C=O) δ 3.3 (s, OCH$3$), δ 3.6 (m, CH$2$-O) 160–165°C High in ethanol
Quinolinium derivative 4c1 1638 cm$^{-1}$ (C=O) δ 7.4–8.3 (m, aromatic), δ 3.5 (m, morpholine CH$_2$) 200°C Low in water

Key Observations :

  • The propargyl group in the target compound introduces distinct IR (C≡C stretch) and NMR signals compared to ether-linked substituents .
  • 4-Methoxybenzamide contributes to higher melting points compared to 3-fluoro analogs due to improved crystal packing .

Key Observations :

  • Propargyl-containing compounds may synergize with antibody-drug conjugates (ADCs) due to their click chemistry compatibility .
  • Quinolinium derivatives exhibit stronger antibacterial activity, likely due to cationic charges enhancing membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.